Dasolampanel Etibutil

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an ionotropic glutamate receptor 5 antagonist; structure in first source

Structure

3D Structure

Propriétés

Numéro CAS |

503291-52-9 |

|---|---|

Formule moléculaire |

C23H32ClN5O3 |

Poids moléculaire |

462.0 g/mol |

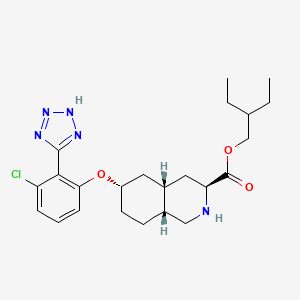

Nom IUPAC |

2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |

InChI |

InChI=1S/C23H32ClN5O3/c1-3-14(4-2)13-31-23(30)19-11-16-10-17(9-8-15(16)12-25-19)32-20-7-5-6-18(24)21(20)22-26-28-29-27-22/h5-7,14-17,19,25H,3-4,8-13H2,1-2H3,(H,26,27,28,29)/t15-,16+,17-,19-/m0/s1 |

Clé InChI |

HPBRMCFZIGUGTK-ZMMAXQRCSA-N |

SMILES isomérique |

CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |

SMILES canonique |

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)OC3=C(C(=CC=C3)Cl)C4=NNN=N4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dasolampanel etibutil |

Origine du produit |

United States |

Foundational & Exploratory

Dasolampanel Etibutil: A Technical Whitepaper on its Mechanism of Action as a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel Etibutil (formerly known as LY545694) is an orally bioavailable prodrug of Dasolampanel, a potent and selective competitive antagonist of the ionotropic glutamate (B1630785) kainate receptor subunit GluK1 (previously known as iGluR5). Developed for the potential treatment of chronic pain, Dasolampanel represents a targeted approach to modulating excitatory neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of Dasolampanel, detailing its molecular target, pharmacological profile, and preclinical efficacy. Due to the limited public availability of specific binding affinity data for Dasolampanel, this report incorporates data from its structurally and functionally related predecessor, Tezampanel (LY293558), to provide a more complete quantitative picture. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are critical for a vast array of neurological functions. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission and are broadly classified into three subtypes: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. Kainate receptors, composed of various combinations of GluK1-5 subunits, are expressed throughout the CNS and are implicated in both physiological processes, such as synaptic plasticity, and pathological conditions, including epilepsy and chronic pain.

This compound was developed as an orally bioavailable analog of Tezampanel, a potent AMPA/kainate receptor antagonist with limited oral bioavailability. This compound itself is inactive but is rapidly converted in vivo to its active moiety, Dasolampanel. The primary mechanism of action of Dasolampanel is the selective competitive antagonism of kainate receptors containing the GluK1 subunit.

Molecular Target and Mechanism of Action

Dasolampanel's primary molecular target is the GluK1 subunit of the kainate receptor.[1] Kainate receptors are tetrameric structures, and the GluK1 subunit can form both homomeric and heteromeric receptors with other GluK subunits. By acting as a competitive antagonist, Dasolampanel binds to the glutamate binding site on the GluK1 subunit, thereby preventing the binding of the endogenous agonist, glutamate. This action precludes the conformational change required for ion channel opening, thus inhibiting the influx of cations (primarily Na+ and Ca2+) into the neuron. The net effect is a reduction in postsynaptic depolarization and a dampening of excitatory neurotransmission.

Signaling Pathway

The antagonism of GluK1-containing kainate receptors by Dasolampanel directly inhibits the primary signaling function of these receptors – the generation of an excitatory postsynaptic potential (EPSP). The downstream consequences of this action are a reduction in neuronal excitability.

References

LY545694: A Technical Guide to its Glutamate Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) Receptor Selectivity of LY545694

Glutamate receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels that include AMPA, kainate, and NMDA receptors, and are responsible for fast excitatory neurotransmission. The mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.

LY545694 has been identified as a selective antagonist for the iGluR5 subunit, which is a component of kainate receptors.[1][2] Kainate receptors are involved in both pre- and postsynaptic modulation of neurotransmission. The selectivity for iGluR5 suggests that LY545694 may offer a targeted therapeutic approach with a reduced side-effect profile compared to non-selective glutamate receptor antagonists.

Data Presentation

The following tables summarize the expected quantitative data for LY545694's interaction with various glutamate receptor subtypes. It is important to note that specific values for LY545694 are not publicly available and are indicated as such.

Table 1: Binding Affinity of LY545694 at Ionotropic Glutamate Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) for LY545694 |

| Kainate Receptors | ||

| iGluR5 (GluK1) | [³H]-Kainate | Potent and Selective (Specific value not in public domain) |

| iGluR6 (GluK2) | [³H]-Kainate | Not available in public domain |

| KA-2 (GluK5) | [³H]-Kainate | Not available in public domain |

| AMPA Receptors | ||

| GluA1-4 | [³H]-AMPA | Not available in public domain |

| NMDA Receptors | ||

| GluN1/GluN2A | [³H]-CGP 39653 | Not available in public domain |

| GluN1/GluN2B | [³H]-Ifenprodil | Not available in public domain |

Table 2: Functional Activity of LY545694 at Ionotropic Glutamate Receptors

| Receptor Subtype | Agonist | IC₅₀ (nM) for LY545694 |

| Kainate Receptors | ||

| iGluR5 (GluK1) | Kainate or Glutamate | Potent and Selective (Specific value not in public domain) |

| iGluR6 (GluK2) | Kainate or Glutamate | Not available in public domain |

| KA-2 (GluK5) | Kainate or Glutamate | Not available in public domain |

| AMPA Receptors | ||

| GluA1-4 | AMPA or Glutamate | Not available in public domain |

| NMDA Receptors | ||

| GluN1/GluN2A | NMDA/Glycine | Not available in public domain |

| GluN1/GluN2B | NMDA/Glycine | Not available in public domain |

Table 3: Functional Activity of LY545694 at Metabotropic Glutamate Receptors

| Receptor Subtype | Agonist | IC₅₀/EC₅₀ (nM) for LY545694 |

| Group I mGluRs | ||

| mGluR1 | DHPG | Not available in public domain |

| mGluR5 | DHPG | Not available in public domain |

| Group II mGluRs | ||

| mGluR2 | LY379268 | Not available in public domain |

| mGluR3 | LY379268 | Not available in public domain |

| Group III mGluRs | ||

| mGluR4 | L-AP4 | Not available in public domain |

| mGluR6 | L-AP4 | Not available in public domain |

| mGluR7 | L-AP4 | Not available in public domain |

| mGluR8 | L-AP4 | Not available in public domain |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of a compound like LY545694 for glutamate receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of LY545694 for various glutamate receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the glutamate receptor subtype of interest.

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Kainate for kainate receptors, [³H]-AMPA for AMPA receptors, [³H]-CGP 39653 for NMDA receptors).

-

LY545694 at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY545694. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the LY545694 concentration. Determine the IC₅₀ value (the concentration of LY545694 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Functional Assays (Calcium Imaging)

Functional assays measure the ability of a compound to modulate the activity of a receptor in response to an agonist. Calcium imaging is a common method for iGluRs as their activation leads to calcium influx.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of LY545694 for the functional activity of various glutamate receptor subtypes.

Materials:

-

Cell line stably expressing the glutamate receptor subtype of interest (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist for the specific receptor subtype (e.g., kainate, AMPA, NMDA).

-

LY545694 at a range of concentrations.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorescence plate reader or a microscope equipped for calcium imaging.

Protocol:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells with a physiological salt solution to remove excess dye.

-

Compound Incubation: Add varying concentrations of LY545694 to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence reader. Establish a baseline fluorescence reading. Add the specific agonist to the wells to stimulate the receptors and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response for each concentration of LY545694. Plot the response as a function of the logarithm of the LY545694 concentration to generate a dose-response curve. Determine the IC₅₀ value from this curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of Ionotropic and Metabotropic Glutamate Receptor Signaling Pathways.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Functional Calcium Imaging Assay.

Conclusion

LY545694 is a valuable research tool for investigating the physiological and pathological roles of the iGluR5 kainate receptor subunit. While its high selectivity for iGluR5 is well-established, a comprehensive public dataset quantifying its activity across the full spectrum of glutamate receptors is currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to independently assess the selectivity profile of LY545694 and other novel glutamate receptor modulators. Further research and publication of detailed pharmacological data will be crucial for a complete understanding of the therapeutic potential and possible off-target effects of this compound.

References

An In-depth Technical Guide to Dasolampanel Etibutil: Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel Etibutil, also known as LY545694, is a selective, non-competitive antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. Developed as a prodrug to enhance oral bioavailability, it has been investigated for its potential analgesic properties in chronic pain conditions, particularly diabetic peripheral neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo data, and available clinical trial information. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule featuring a decahydroisoquinoline (B1345475) scaffold linked to a substituted phenyl tetrazole moiety. The etibutil ester serves as a prodrug, which is cleaved in vivo to the active carboxylic acid form, Dasolampanel.

Chemical Structure:

-

IUPAC Name: 2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate[1]

-

Stereochemistry: Absolute, with 4 defined stereocenters.[2][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its tosylate salt.

| Property | This compound | This compound Tosylate |

| CAS Number | 503291-52-9 | 503291-53-0 |

| Molecular Formula | C₂₃H₃₂ClN₅O₃ | C₃₀H₄₀ClN₅O₆S |

| Molecular Weight | 461.985 g/mol | 634.2 g/mol |

| InChIKey | HPBRMCFZIGUGTK-ZMMAXQRCSA-N | WLTMCPAAIJIZKG-BVNPURGCSA-N |

| SMILES | CCC(CC)COC(=O)[C@@H]1C[C@@]2([H])C--INVALID-LINK--CN1)Oc3cccc(c3-c4[nH]nnn4)Cl | CCC(CC)COC(=O)[C@@H]1C[C@@]2([H])C--INVALID-LINK--CN1)Oc3cccc(c3-c4[nH]nnn4)Cl.Cc1ccc(cc1)S(=O)(=O)O |

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist of the iGluR5 (GluK1) kainate receptor. Kainate receptors are a subtype of ionotropic glutamate receptors that mediate excitatory neurotransmission throughout the central nervous system. By blocking the iGluR5 receptor, Dasolampanel modulates glutamatergic signaling, which is implicated in the pathophysiology of chronic pain.

The proposed signaling pathway involves the inhibition of glutamate-induced cation influx through the iGluR5 channel on nociceptive neurons. This dampens neuronal excitability and reduces the transmission of pain signals.

References

Synthesis of Dasolampanel Etibutil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasolampanel is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, demonstrating potential in the treatment of various neurological conditions. Etibutil Dasolampanel is an ethylbutyl ester prodrug of Dasolampanel, designed to enhance its pharmacokinetic properties. This technical guide provides a comprehensive overview of the core synthesis of Dasolampanel and its subsequent conversion to the Etibutil ester prodrug. The synthesis is a multi-step process commencing from L-pyroglutamic acid and involving key transformations such as the formation of a decahydroisoquinoline (B1345475) core, introduction of a substituted phenoxy moiety, and construction of a tetrazole ring. This document outlines the general synthetic strategy, while acknowledging that specific, detailed experimental protocols and quantitative data are often proprietary and not fully disclosed in publicly available literature.

Mechanism of Action and Signaling Pathway

Dasolampanel exerts its pharmacological effects by acting as a competitive antagonist at ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptor subtypes.[1][2] These receptors are ligand-gated ion channels that mediate a significant portion of the fast excitatory neurotransmission in the central nervous system. Upon binding of the excitatory neurotransmitter glutamate, these channels open, allowing the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization.

By competitively blocking the glutamate binding site on AMPA and kainate receptors, Dasolampanel prevents this ion influx, thereby reducing postsynaptic excitation. This modulation of glutamatergic neurotransmission is the basis for its potential therapeutic applications in conditions characterized by neuronal hyperexcitability.

Synthesis of Dasolampanel

The synthesis of Dasolampanel is a multi-step process that can be broadly divided into five key stages. The following sections outline a plausible synthetic route based on available patent literature. It is important to note that specific reaction conditions, solvents, catalysts, and yields are not exhaustively detailed in these sources and would require laboratory optimization.

Overall Synthetic Workflow

Experimental Protocols (General Overview)

Step 1: Bicyclic Amide Formation

The synthesis commences with the chiral starting material, L-pyroglutamic acid. A plausible initial step involves a condensation reaction, likely a Dieckmann condensation or a similar intramolecular cyclization, to form the bicyclic amide core structure, (4aS,8aR)-hexahydro-1H-pyrrolo[3,2,1-ij]quinoline-1,8-dione.

-

Starting Material: L-Pyroglutamic Acid

-

Key Transformation: Intramolecular cyclization

-

Product: Intermediate 1: (4aS,8aR)-Hexahydro-1H-pyrrolo[3,2,1-ij]quinoline-1,8-dione

Step 2: Reduction and Protection

Intermediate 1 undergoes reduction of the ketone and amide functionalities to form the decahydroisoquinoline core. This is typically achieved using powerful reducing agents like lithium aluminum hydride. The resulting secondary amine and hydroxyl group are then protected to prevent unwanted side reactions in subsequent steps. A common protecting group for the amine is the benzyl (B1604629) group (Bn), and for the hydroxyl group, a silyl (B83357) ether such as tert-butyldimethylsilyl (TBDMS) could be employed.

-

Starting Material: Intermediate 1

-

Key Transformations: Reduction, Amine Protection, Alcohol Protection

-

Product: Intermediate 2: Protected (3S,4aS,6S,8aR)-Decahydroisoquinolin-6-ol

Step 3: Phenoxy Ether Formation

The protected decahydroisoquinolin-6-ol is coupled with a substituted phenol, 2-chloro-6-cyanophenol, via a nucleophilic aromatic substitution or a Mitsunobu reaction to form the corresponding phenoxy ether.

-

Starting Material: Intermediate 2, 2-chloro-6-cyanophenol

-

Key Transformation: Williamson ether synthesis or Mitsunobu reaction

-

Product: Intermediate 3: Protected (3S,4aS,6S,8aR)-6-(3-chloro-2-cyanophenoxy)decahydroisoquinoline

Step 4: Tetrazole Formation

The nitrile group of Intermediate 3 is converted to a tetrazole ring. This is a common transformation in medicinal chemistry, often achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt.

-

Starting Material: Intermediate 3

-

Key Transformation: [2+3] cycloaddition of azide to the nitrile

-

Product: Intermediate 4: Protected Dasolampanel

Step 5: Deprotection

The final step involves the removal of the protecting groups from the secondary amine and the carboxylic acid precursor (if the synthesis was carried out with a protected carboxylate). For a benzyl protecting group, catalytic hydrogenation is a standard deprotection method. Acidic or fluoride-mediated cleavage would be used for silyl ethers. If the carboxylic acid is in a protected form (e.g., an ester), hydrolysis is performed.

-

Starting Material: Intermediate 4

-

Key Transformation: Deprotection of amine and hydrolysis of ester (if applicable)

-

Product: Dasolampanel

Synthesis of Etibutil Dasolampanel (Prodrug Formation)

The conversion of Dasolampanel to its ethylbutyl ester prodrug, Etibutil Dasolampanel, is achieved through an esterification reaction.

Esterification Workflow

Experimental Protocol (General Overview)

Esterification

Dasolampanel is reacted with 2-ethyl-1-butanol under appropriate esterification conditions. Common methods include:

-

Fischer Esterification: Reacting Dasolampanel with an excess of 2-ethyl-1-butanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, with removal of water to drive the reaction to completion.

-

Coupling Agent-Mediated Esterification: Activating the carboxylic acid of Dasolampanel with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of 2-ethyl-1-butanol.

The choice of method would depend on the stability of Dasolampanel to strong acidic conditions and the desired reaction efficiency.

-

Starting Materials: Dasolampanel, 2-Ethyl-1-butanol

-

Key Transformation: Esterification

-

Product: Etibutil Dasolampanel

Quantitative Data Summary

Table 1: Synthesis of Dasolampanel - Reaction Parameters (Hypothetical)

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L-Pyroglutamic Acid | Strong Base (e.g., NaH) | Anhydrous THF | Reflux | 12 | N/A |

| 2 | Intermediate 1 | LiAlH4, Benzyl Bromide, TBDMSCl | Anhydrous Ether, DMF | 0 to RT | 24 | N/A |

| 3 | Intermediate 2 | 2-chloro-6-cyanophenol, DIAD, PPh3 | THF | 0 to RT | 12 | N/A |

| 4 | Intermediate 3 | NaN3, NH4Cl | DMF | 100 | 24 | N/A |

| 5 | Intermediate 4 | H2, Pd/C | Methanol | RT | 12 | N/A |

N/A: Not Available in public literature.

Table 2: Synthesis of Etibutil Dasolampanel - Reaction Parameters (Hypothetical)

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Esterification | Dasolampanel | 2-Ethyl-1-butanol, EDC, DMAP | Dichloromethane | 0 to RT | 12 | N/A |

N/A: Not Available in public literature.

Conclusion

The synthesis of Dasolampanel and its prodrug Etibutil Dasolampanel involves a sophisticated, multi-step synthetic sequence that leverages fundamental organic chemistry transformations. While the general pathway is understood, the specific, optimized experimental conditions and quantitative outcomes remain largely proprietary. This guide provides a framework for understanding the core synthetic strategy, which can serve as a basis for further research and development in the field of neurology and medicinal chemistry. The development of robust and scalable synthetic routes for Dasolampanel and its analogs will be crucial for enabling further clinical investigation and potential therapeutic use.

References

Dasolampanel Etibutil: A Technical Overview of a Novel AMPA/Kainate Receptor Antagonist

DISCLAIMER: Dasolampanel and Dasolampanel Etibutil are investigational compounds that were under development and were never approved for commercial use. Information available in the public domain is limited. This document summarizes the publicly accessible data.

Introduction

Dasolampanel (also known as NGX-426) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] It was developed as an orally bioavailable analog of tezampanel, which required intravenous administration.[1] this compound (also known as LY545694) is an ethylbutyl ester prodrug of Dasolampanel, designed to improve its pharmacokinetic properties.[2]

The primary therapeutic target for Dasolampanel was chronic pain, including neuropathic pain and migraine.[1] The rationale for its development was based on the role of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, in the pathophysiology of pain.[3][4] By blocking AMPA and kainate receptors, Dasolampanel was expected to reduce the transmission of pain signals.

The development program for Dasolampanel and its etibutil ester was initiated by Eli Lilly and Company, and later continued by TorreyPines Therapeutics and Raptor Pharmaceuticals.[2][5] Despite showing some promise in early-stage trials, the development of Dasolampanel was ultimately discontinued (B1498344) due to a lack of significant efficacy in Phase 2 clinical trials for chronic pain conditions.

Chemical and Physical Properties

| Property | Dasolampanel | This compound |

| IUPAC Name | (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate | 2-ethylbutyl (3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |

| Molecular Formula | C17H20ClN5O3 | C23H32ClN5O3 |

| Molecular Weight | 377.83 g/mol | 461.99 g/mol |

| CAS Number | 503294-13-1 | 503291-52-9 |

Mechanism of Action and Signaling Pathways

Dasolampanel acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission.

AMPA Receptor Signaling Pathway

Antagonism of AMPA receptors by Dasolampanel is expected to inhibit the influx of sodium ions (Na+) and, in the case of calcium-permeable AMPA receptors, calcium ions (Ca2+) into the postsynaptic neuron. This leads to a reduction in neuronal depolarization and subsequent downstream signaling cascades involved in pain transmission.

Kainate Receptor Signaling Pathway

Similarly, Dasolampanel blocks kainate receptors, which also function as ion channels permeable to Na+ and K+. Kainate receptors are involved in both pre- and postsynaptic modulation of neurotransmission. Antagonism of postsynaptic kainate receptors reduces excitatory postsynaptic potentials, while antagonism of presynaptic kainate receptors can modulate neurotransmitter release.

References

- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1617712A - Pharmaceutical nanoparticulate composition of a tachykinin receptor antagonist - Google Patents [patents.google.com]

- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPA/kainate glutamate receptor antagonists prevent posttraumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Pharmacology of Dasolampanel Etibutil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasolampanel Etibutil (formerly known as LY545694) is a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. Developed by Eli Lilly, this small molecule was investigated as a potential analgesic for chronic pain conditions, including diabetic neuropathy and osteoarthritis. Preclinical studies in animal models of pain suggested therapeutic potential; however, clinical trials did not demonstrate significant efficacy at the doses evaluated. This document provides a summary of the available preclinical pharmacology of this compound, with a focus on its mechanism of action, and highlights the key in vitro and in vivo studies conducted to characterize its activity.

Note on Data Availability: Comprehensive quantitative data from primary preclinical studies, including detailed experimental protocols, are not publicly available in their entirety. The key findings summarized herein are based on publicly accessible abstracts, clinical trial summaries, and secondary reports. The primary reference containing much of the foundational preclinical data, a 2013 publication in Bioorganic & Medicinal Chemistry Letters by Martinez-Perez et al., could not be accessed in full during the compilation of this report. As such, the presentation of detailed, quantitative data tables and specific experimental protocols is limited.

Mechanism of Action

This compound is a selective antagonist of the iGluR5 (GluK1) subunit of the kainate receptor. Kainate receptors are a subtype of ionotropic glutamate receptors that are involved in excitatory neurotransmission throughout the central nervous system. The iGluR5 subunit, in particular, has been implicated in the modulation of nociceptive signaling pathways. By antagonizing iGluR5, this compound is thought to reduce the excitability of neurons involved in the transmission of pain signals.

The proposed mechanism of action involves the blockade of glutamate-induced activation of iGluR5-containing kainate receptors on nociceptive neurons. This would lead to a reduction in neuronal depolarization and a decrease in the propagation of pain signals to higher brain centers.

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Preclinical Pharmacodynamics: In Vitro and In Vivo Evidence

In Vitro Studies

Key In Vitro Experiments (Presumed):

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for human iGluR5 receptors and to assess its selectivity against other glutamate receptor subtypes (e.g., AMPA, NMDA) and a broader panel of receptors and ion channels.

-

Functional Assays: To measure the functional antagonism of iGluR5 receptors. This likely involved techniques such as:

-

Electrophysiology (Patch-Clamp): Measuring the inhibition of glutamate- or kainate-induced currents in cells expressing recombinant iGluR5 receptors.

-

Calcium Imaging: Assessing the blockade of agonist-induced intracellular calcium influx in iGluR5-expressing cells.

-

In Vivo Studies

Preclinical in vivo studies were conducted in established animal models of inflammatory and neuropathic pain to evaluate the analgesic efficacy of this compound.

Key In Vivo Experiments:

-

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

-

Methodology: Typically, CFA is injected into the hind paw of rodents, inducing a localized and persistent inflammation characterized by thermal hyperalgesia and mechanical allodynia.

-

Endpoint: The analgesic effect of this compound would have been assessed by measuring the reversal of these pain-related behaviors at various time points after drug administration.

-

-

Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

-

Methodology: This model involves the surgical ligation of a spinal nerve (e.g., L5) in rodents, which leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia in the affected paw.

-

Endpoint: The efficacy of this compound would have been determined by its ability to alleviate these neuropathic pain behaviors.

-

Clinical trial reports have indicated that the exposures achieved in these preclinical models that were associated with efficacy were higher than those achieved in human clinical trials at the doses tested.[1]

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not publicly available. Standard preclinical pharmacokinetic studies would have been conducted to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various animal species.

Presumed Pharmacokinetic Parameters Evaluated:

-

Absorption: Bioavailability (F%), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax).

-

Distribution: Volume of Distribution (Vd), Plasma Protein Binding.

-

Metabolism: In vitro metabolic stability in liver microsomes, identification of major metabolites, and cytochrome P450 (CYP) enzyme phenotyping.

-

Excretion: Clearance (CL) and half-life (t1/2).

Toxicology and Safety Pharmacology

A comprehensive preclinical safety and toxicology program would have been conducted to support the clinical development of this compound. This would have included studies to assess its general toxicity, genotoxicity, and safety pharmacology.

Presumed Toxicology and Safety Studies:

-

General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

-

Genotoxicity: A standard battery of tests to assess mutagenic and clastogenic potential, including:

-

Ames test (bacterial reverse mutation assay).

-

In vitro chromosomal aberration test in mammalian cells.

-

In vivo micronucleus test in rodents.

-

-

Safety Pharmacology: A core battery of studies to evaluate the effects of this compound on vital functions, including:

-

Cardiovascular System: hERG channel assay to assess the potential for QT prolongation, and in vivo cardiovascular studies in a conscious animal model.

-

Central Nervous System: A functional observational battery (FOB) or similar neurobehavioral assessment in rodents.

-

Respiratory System: Evaluation of respiratory function in vivo.

-

-

CYP450 Inhibition and Induction: In vitro assays to determine the potential for drug-drug interactions via inhibition or induction of major cytochrome P450 enzymes.

Summary and Conclusion

This compound is a selective iGluR5 antagonist that showed promise as a novel analgesic in preclinical models of inflammatory and neuropathic pain. Its mechanism of action, targeting a key receptor in nociceptive signaling, provided a strong rationale for its development. However, the preclinical efficacy observed in animal models did not translate into significant pain relief in human clinical trials at the doses studied. The reasons for this translational failure are likely multifactorial and may include differences in pharmacokinetics and pharmacodynamics between species, as well as the complexity of chronic pain in humans. The preclinical data, though not fully public, were sufficient to support the progression of this compound into clinical development, highlighting the importance of iGluR5 as a target for pain, even though this particular compound was not successful. Further research into iGluR5 antagonists with different pharmacological profiles may still hold promise for the development of new pain therapeutics.

Experimental Workflow for Preclinical Analgesic Development

Caption: A generalized experimental workflow for the preclinical development of an analgesic compound like this compound.

References

Dasolampanel Etibutil: An In-Depth Analysis of Central Nervous System Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific quantitative central nervous system (CNS) penetration and distribution of Dasolampanel Etibutil is limited. This guide, therefore, provides a framework for understanding the critical aspects of CNS penetration for a molecule of this class, supplemented with the available information on this compound and its mechanism of action. The experimental protocols and quantitative data tables are presented as templates that would be utilized in a comprehensive preclinical data package.

Introduction

This compound (formerly known as LY545694) is a prodrug of Dasolampanel, a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as kainate receptor subunit GluK1. As a modulator of glutamatergic neurotransmission, Dasolampanel has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, as well as for the treatment of chronic pain conditions.

Effective therapeutic intervention within the CNS is contingent on the ability of a drug to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. This technical guide explores the critical aspects of CNS penetration and distribution for this compound, providing a comprehensive overview for researchers and drug development professionals.

Core Concepts in CNS Drug Distribution

The ability of a therapeutic agent to penetrate the CNS is governed by a complex interplay of its physicochemical properties and its interaction with the physiological barriers of the brain. Key parameters include:

-

Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

-

Brain-to-Plasma Ratio (Kp): This ratio provides a measure of the total concentration of a drug in the brain tissue relative to its total concentration in the plasma at steady-state.

-

Unbound Brain-to-Plasma Ratio (Kp,uu): A more pharmacologically relevant parameter, Kp,uu, represents the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu of ~1 suggests passive diffusion across the BBB, while values significantly lower or higher may indicate active efflux or influx, respectively.

-

Cerebrospinal Fluid (CSF) Penetration: The concentration of a drug in the CSF is often used as a surrogate for its concentration in the brain's interstitial fluid.

This compound: Available Data and Inferences

Specific, publicly available quantitative data on the CNS penetration of this compound or its active metabolite, Dasolampanel, is scarce. However, some insights can be gleaned from its development history. Clinical trials investigating this compound for chronic pain reported that the steady-state plasma concentrations in patients were lower than the exposures required for efficacy in animal models of pain behavior. While this does not directly quantify CNS penetration, it could suggest that achieving and sustaining therapeutic concentrations within the CNS may be a challenge.

Quantitative Data Summary (Hypothetical Data)

The following tables are presented as templates to illustrate how quantitative data on CNS penetration and distribution for this compound would be structured. The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Blood-Brain Barrier Permeability of Dasolampanel

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Dasolampanel | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Control Compound 1 (High Permeability) | >10 | >10 | ~1 |

| Control Compound 2 (Low Permeability/Efflux Substrate) | <2 | >10 | >5 |

Table 2: In Vivo CNS Distribution of Dasolampanel in Rodents (Single Dose)

| Species | Dose (mg/kg) | Route | Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio (Kp) |

| Rat | [Hypothetical Value] | IV | 1 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Rat | [Hypothetical Value] | IV | 4 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Mouse | [Hypothetical Value] | PO | 2 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

Table 3: Unbound Fraction and Unbound Brain-to-Plasma Ratio of Dasolampanel

| Parameter | Value |

| Plasma Protein Binding (%) | [Hypothetical Value] |

| Brain Tissue Binding (%) | [Hypothetical Value] |

| Unbound Fraction in Plasma (fu,plasma) | [Hypothetical Value] |

| Unbound Fraction in Brain (fu,brain) | [Hypothetical Value] |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | [Hypothetical Value] |

Detailed Experimental Protocols (Templates)

The following are template protocols for key experiments used to determine the CNS penetration and distribution of a compound like Dasolampanel.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the passive permeability and potential for active transport of Dasolampanel across a cellular model of the blood-brain barrier.

Methodology:

-

Cell Culture: A co-culture model of bovine brain microvascular endothelial cells (BBMECs) and rat astrocytes is established on Transwell® inserts.

-

Barrier Integrity: The integrity of the cell monolayer is confirmed by measuring transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

-

Permeability Assay:

-

Dasolampanel is added to either the apical (blood-side) or basolateral (brain-side) chamber of the Transwell® system.

-

Samples are collected from the receiving chamber at various time points.

-

The concentration of Dasolampanel in the samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

In Vivo Brain and Plasma Pharmacokinetic Study in Rodents

Objective: To determine the time course of Dasolampanel concentrations in the brain and plasma following systemic administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound is administered via intravenous (IV) or oral (PO) gavage at a specified dose.

-

Sample Collection: At predetermined time points, blood samples are collected via cardiac puncture, and brains are harvested.

-

Sample Processing: Plasma is isolated from the blood by centrifugation. Brain tissue is homogenized.

-

Bioanalysis: The concentrations of Dasolampanel in plasma and brain homogenate are determined by LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio (Kp), are calculated.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the potential signaling pathway affected by Dasolampanel and a typical experimental workflow for assessing CNS penetration.

Caption: Dasolampanel acts as an antagonist at the iGluR5 receptor, blocking glutamate-mediated signaling.

Caption: A typical workflow for evaluating the CNS penetration of a drug candidate.

Conclusion

The successful development of a CNS-active drug like this compound hinges on its ability to effectively cross the blood-brain barrier and reach its target, the iGluR5 receptor, at therapeutically relevant concentrations. While specific data for Dasolampanel's CNS penetration is not widely available, the established methodologies and conceptual frameworks outlined in this guide provide a robust approach for the evaluation of this critical drug development parameter. Further preclinical studies, should they become public, will be essential to fully elucidate the CNS pharmacokinetic and pharmacodynamic profile of Dasolampanel and inform its potential for treating CNS disorders.

Methodological & Application

Dasolampanel Etibutil: In Vitro Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro characterization of Dasolampanel Etibutil, a potent and selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GluK1.

This compound (formerly LY545694) is a member of the decahydroisoquinoline (B1345475) derivative class of compounds and has been investigated for its potential therapeutic effects in chronic pain conditions.[1] Its mechanism of action centers on the inhibition of iGluR5, a key receptor in modulating neuronal excitability and synaptic transmission. Understanding its in vitro pharmacological profile is crucial for its application in research and drug development.

Data Summary

The following table summarizes the key in vitro parameters for this compound and related compounds. Due to the limited publicly available data for this compound, data for a structurally similar iGluR5 antagonist, LY466195, is included for comparative purposes.

| Compound | Target | Assay Type | Cell Line | Radioligand | Key Parameter | Value | Reference |

| This compound | iGluR5 (GluK1) | Radioligand Binding | HEK293 expressing human GluK1 | [³H]-Kainate | Ki | Not publicly available | Inferred from[1] |

| This compound | iGluR5 (GluK1) | Calcium Flux Assay | HEK293 expressing human GluK1 | - | IC50 | Not publicly available | Inferred from[1] |

| LY466195 | GluK1 | [³H]-Glutamate Displacement | Purified GluK1 Ligand Binding Domain | [³H]-Glutamate | Kd | 38 ± 7 nM |

Signaling Pathway

This compound acts as an antagonist at the iGluR5 (GluK1) kainate receptor. Upon binding of an agonist like glutamate or kainate, iGluR5 typically forms a cation-permeable ion channel, leading to sodium influx and neuronal depolarization. However, iGluR5 can also engage in non-canonical, metabotropic-like signaling. This "flux-independent" signaling can involve the activation of G-proteins, leading to downstream effects such as the modulation of ion channels and protein kinases.[2][3][4] this compound, by blocking the agonist binding site, is expected to inhibit both of these signaling cascades.

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound. These are based on standard methodologies for iGluR5 antagonists and should be optimized for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the iGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow Diagram:

Methodology:

-

Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human iGluR5 (GluK1) subunit in appropriate culture medium (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

This compound at a range of concentrations (e.g., 0.1 nM to 10 µM).

-

A fixed concentration of the radioligand, [³H]-Kainate (e.g., 1-5 nM).

-

The cell membrane preparation (e.g., 20-50 µg of protein).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate).

-

Subtract non-specific binding from all measurements.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol measures the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced calcium influx in cells expressing iGluR5.

Experimental Workflow Diagram:

Methodology:

-

Cell Plating: Plate HEK293 cells stably expressing human iGluR5 in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Wash the cells to remove excess dye and add the this compound dilutions to the appropriate wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare a solution of an iGluR5 agonist (e.g., kainate or glutamate) at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Establish a baseline fluorescence reading.

-

Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the response in the absence of the antagonist (100% activity) and the response in the absence of the agonist (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

These protocols provide a framework for the in vitro characterization of this compound. Adaptation and optimization may be necessary based on specific experimental goals and available resources.

References

- 1. GluK1 antagonists from 6-(tetrazolyl)phenyl decahydroisoquinoline derivatives: in vitro profile and in vivo analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Electrophysiological Characterization of Dasolampanel Etibutil using Patch-Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasolampanel, and its orally bioavailable prodrug Dasolampanel etibutil (also known as NGX-426 and LY545694), is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] These ionotropic glutamate (B1630785) receptors are critical for mediating fast excitatory neurotransmission in the central nervous system. Their over-activation is implicated in various neurological and pain disorders. Understanding the precise mechanism and quantitative aspects of Dasolampanel's interaction with these receptors is crucial for its therapeutic development and for elucidating the role of AMPA and kainate receptors in pathophysiology.

Data Presentation

Effective characterization of a receptor antagonist like Dasolampanel requires quantitative analysis of its potency and mechanism of action. The following tables are examples of how to structure and present such data.

Note: The data presented in these tables are illustrative examples and do not represent actual experimental results for Dasolampanel.

Table 1: Inhibitory Potency of Dasolampanel on AMPA and Kainate Receptor Subunits

This table summarizes the half-maximal inhibitory concentration (IC50) of Dasolampanel against various AMPA and kainate receptor subunit combinations. Such data is crucial for determining the compound's potency and selectivity.

| Receptor Subunit Composition | Agonist Used (Concentration) | Dasolampanel IC50 (nM) [Example] | Hill Slope [Example] | n (number of cells) |

| AMPA Receptors | ||||

| Homomeric GluA1 | Glutamate (10 mM) | 850 | 1.1 | 8 |

| Homomeric GluA2 | Glutamate (10 mM) | 1200 | 1.0 | 7 |

| Heteromeric GluA1/GluA2 | Glutamate (10 mM) | 950 | 1.2 | 9 |

| Kainate Receptors | ||||

| Homomeric GluK1 | Kainate (10 µM) | 450 | 0.9 | 8 |

| Homomeric GluK2 | Kainate (10 µM) | 300 | 1.1 | 10 |

| Heteromeric GluK1/GluK5 | Kainate (10 µM) | 250 | 1.0 | 7 |

Table 2: Effects of Dasolampanel on Kainate Receptor Current Kinetics

This table illustrates how to present data on the effects of Dasolampanel on the kinetic properties of ion channel currents, which provides insight into the mechanism of action (e.g., competitive vs. non-competitive antagonism).

| Receptor Subunit | Dasolampanel Concentration (nM) | Activation Time (10-90% rise time, ms) [Example] | Deactivation Time Constant (τ, ms) [Example] | Desensitization (% of peak current) [Example] | n (number of cells) |

| GluK2 | Control (0) | 5.2 ± 0.4 | 25.8 ± 2.1 | 85.3 ± 3.2 | 10 |

| 100 | 5.4 ± 0.5 | 26.1 ± 2.3 | 84.9 ± 3.5 | 10 | |

| 300 | 5.1 ± 0.4 | 25.5 ± 2.0 | 85.7 ± 3.1 | 10 | |

| 1000 | 5.3 ± 0.6 | 26.3 ± 2.4 | 86.1 ± 2.9 | 10 |

Signaling Pathway and Experimental Workflow

Dasolampanel Signaling Pathway

Experimental Workflow for Patch-Clamp Analysis

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings from HEK293 Cells Expressing AMPA or Kainate Receptors

This protocol describes the methodology for determining the IC50 of Dasolampanel on specific AMPA or kainate receptor subunits heterologously expressed in a cell line.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

For transfection, plate cells onto glass coverslips in a 35 mm dish.

-

Transfect cells with plasmids encoding the desired AMPA (e.g., GluA1, GluA2) or kainate (e.g., GluK1, GluK2, GluK5) receptor subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfect with a fluorescent protein plasmid (e.g., GFP) to identify transfected cells.

-

Record from cells 24-48 hours post-transfection.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

-

Agonist and Dasolampanel Solutions: Prepare stock solutions of glutamate, kainate, and Dasolampanel in the external solution. Perform serial dilutions to obtain the desired final concentrations.

3. Electrophysiological Recordings:

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Under visual guidance, approach a fluorescently labeled cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

-

Clamp the membrane potential at -60 mV.

-

Record currents using a patch-clamp amplifier (e.g., Axopatch 200B), digitize the data (e.g., with a Digidata 1440A), and acquire data using software (e.g., pCLAMP).

4. Experimental Procedure for IC50 Determination:

-

Obtain a stable whole-cell recording.

-

Apply a saturating concentration of the appropriate agonist (e.g., 10 mM glutamate for AMPA receptors, 10 µM kainate for kainate receptors) for 2-5 seconds to elicit a maximal current response.

-

Wash the cell with the external solution until the current returns to baseline.

-

Pre-apply a specific concentration of Dasolampanel for 1-2 minutes, followed by co-application of the agonist and Dasolampanel.

-

Record the peak amplitude of the inward current.

-

Wash out Dasolampanel and ensure the agonist response returns to the initial level.

-

Repeat this procedure for a range of Dasolampanel concentrations (e.g., 1 nM to 100 µM).

5. Data Analysis:

-

Measure the peak current amplitude for each Dasolampanel concentration.

-

Normalize the current amplitude to the control response (in the absence of Dasolampanel).

-

Plot the normalized current as a function of the logarithm of the Dasolampanel concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 and the Hill slope.

Protocol 2: Characterization of Dasolampanel's Effects on Receptor Kinetics

This protocol is designed to investigate whether Dasolampanel affects the activation, deactivation, and desensitization kinetics of kainate receptors, which helps in understanding its mechanism of action.

1. Recording Setup:

-

Follow the same cell culture, transfection, solutions, and recording setup as in Protocol 1. A fast perfusion system is recommended for rapid application and removal of solutions to accurately measure kinetics.

2. Experimental Procedure:

-

Establish a stable whole-cell recording from a cell expressing the kainate receptor of interest (e.g., GluK2).

-

Activation and Deactivation:

-

Apply a short pulse (e.g., 10 ms) of a high concentration of kainate (e.g., 10 µM) to elicit a current.

-

Measure the 10-90% rise time of the current to determine the activation rate.

-

Fit the decay of the current after the removal of the agonist to an exponential function to determine the deactivation time constant (τ).

-

Repeat this procedure in the presence of a concentration of Dasolampanel close to its IC50.

-

-

Desensitization:

-

Apply a long pulse (e.g., 5 seconds) of kainate (e.g., 10 µM).

-

Measure the peak current and the steady-state current at the end of the agonist application.

-

Calculate the extent of desensitization as: (1 - (I_steady-state / I_peak)) * 100%.

-

Repeat this in the presence of Dasolampanel.

-

3. Data Analysis:

-

Compare the activation, deactivation, and desensitization parameters in the absence and presence of Dasolampanel using appropriate statistical tests (e.g., t-test or ANOVA).

-

A lack of significant change in these kinetic parameters is consistent with a competitive antagonist mechanism.

Logical Relationship Diagram

References

Application Notes and Protocols for Dasolampanel Etibutil in Animal Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Dasolampanel Etibutil is an investigational drug that acts as a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as GluK1. This kainate receptor subtype is implicated in the transmission and sensitization of pain signals within the peripheral and central nervous systems.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of neuropathic pain, including detailed experimental protocols and a summary of expected outcomes based on the mechanism of action of GluK1 antagonists.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the GluK1 kainate receptor. In the context of neuropathic pain, GluK1 receptors are expressed on primary sensory neurons in the dorsal root ganglia (DRG) and on neurons within the dorsal horn of the spinal cord.[1][2] Following nerve injury, increased glutamate release leads to the activation of these receptors, contributing to neuronal hyperexcitability and central sensitization, which are key mechanisms underlying neuropathic pain.

The signaling cascade initiated by GluK1 activation in dorsal horn neurons is multifaceted. It involves both ionotropic and metabotropic actions. The ionotropic action leads to cation influx and neuronal depolarization. The metabotropic signaling is mediated through the interaction of GluK1 with G-proteins, specifically the Go protein.[3][4][5] This interaction can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3] These downstream signaling events can modulate the activity of other channels and receptors, and ultimately influence gene expression through the activation of transcription factors, contributing to the long-term changes associated with chronic pain.

Data Presentation

While specific preclinical data for this compound in neuropathic pain models is not extensively available in the public domain, the following tables represent the expected outcomes based on the known efficacy of selective GluK1 receptor antagonists in rodent models of neuropathic pain. The data presented are hypothetical and for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model

| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Paw Withdrawal Threshold (g) | Post-SNI Paw Withdrawal Threshold (g) |

| Vehicle | - | 10 | 15.2 ± 1.1 | 2.5 ± 0.4 |

| This compound | 3 | 10 | 14.9 ± 1.3 | 5.8 ± 0.6 |

| This compound | 10 | 10 | 15.1 ± 1.0 | 9.7 ± 0.9 |

| This compound | 30 | 10 | 15.3 ± 1.2 | 13.5 ± 1.1*** |

| Positive Control (Gabapentin) | 100 | 10 | 15.0 ± 1.4 | 10.2 ± 0.8 |

| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model

| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Paw Withdrawal Latency (s) | Post-SNI Paw Withdrawal Latency (s) |

| Vehicle | - | 10 | 10.5 ± 0.8 | 4.2 ± 0.5 |

| This compound | 3 | 10 | 10.2 ± 0.7 | 6.1 ± 0.6 |

| This compound | 10 | 10 | 10.4 ± 0.9 | 8.3 ± 0.7 |

| This compound | 30 | 10 | 10.6 ± 0.6 | 9.8 ± 0.5*** |

| Positive Control (Gabapentin) | 100 | 10 | 10.3 ± 0.8 | 7.9 ± 0.6 |

| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

The following are detailed protocols for inducing a neuropathic pain model and assessing the efficacy of this compound.

Spared Nerve Injury (SNI) Model in Rats

This surgical model induces robust and long-lasting neuropathic pain behaviors.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors, forceps, and retractors

-

4-0 silk suture

-

Wound clips or sutures for skin closure

-

Antiseptic solution and sterile drapes

Procedure:

-

Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-2.5% for maintenance).

-

Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

-

Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.

-

Tightly ligate the common peroneal and tibial nerves with 4-0 silk suture.

-

Perform a distal transection of the ligated nerves, removing a 2-3 mm section.

-

Ensure that the sural nerve remains intact and undamaged.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

Administer post-operative analgesics as per institutional guidelines for the first 48 hours.

-

Allow the animals to recover for at least 7 days before behavioral testing.

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

-

Von Frey filaments with varying bending forces (e.g., Stoelting Co.)

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.

-

Begin with a mid-range filament (e.g., 4.0 g) and apply it to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

A positive response is a brisk withdrawal or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

-

The pattern of responses is used to calculate the 50% withdrawal threshold using a validated formula.

-

Test both the ipsilateral (injured) and contralateral (uninjured) paws.

Assessment of Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a thermal stimulus.

Materials:

-

Hargreaves apparatus (e.g., Ugo Basile)

-

Glass platform

-

Plexiglas enclosures

Procedure:

-

Acclimate the rats to the testing apparatus by placing them in the Plexiglas enclosures on the glass platform for at least 15-20 minutes.

-

Position the radiant heat source under the plantar surface of the hind paw to be tested.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average latency.

-

Test both the ipsilateral and contralateral paws.

Conclusion

This compound, as a selective GluK1 antagonist, holds promise as a novel therapeutic agent for the treatment of neuropathic pain. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound. By utilizing models such as the SNI and behavioral tests like the von Frey and Hargreaves tests, researchers can gather crucial preclinical data to support the further development of this compound for this unmet medical need. The provided diagrams of the signaling pathway and experimental workflows offer a visual guide to the underlying biology and the practical steps involved in this line of research.

References

- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Presynaptic Glutamate Receptors in Pain Transmission at the Spinal Cord Level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A proteomic analysis reveals the interaction of GluK1 ionotropic kainate receptor subunits with Go proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dasolampanel Etibutil in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Dasolampanel Etibutil, a selective GluK1 (iGluR5) kainate receptor antagonist, in rodent models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound is a prodrug that is converted to its active form, Dasolampanel, in vivo. Dasolampanel acts as a competitive antagonist at the GluK1 subunit of the kainate receptor, a type of ionotropic glutamate (B1630785) receptor.[1][2] By blocking GluK1-containing receptors, Dasolampanel can modulate glutamatergic neurotransmission, which is implicated in various neurological and pain-related disorders.[1][3]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound (also known as LY545694) in rodent models of pain.

| Compound | Animal Model | Species | Dosing Route | Dose Range | Therapeutic Effect | Reference |

| This compound (LY545694) | Chronic Constriction Injury (CCI) Model of Neuropathic Pain | Rat | Oral (p.o.) | 3-30 mg/kg | Reversal of thermal hyperalgesia | Martinez-Perez, J. A., et al. (2013) |

| This compound (LY545694) | Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain | Rat | Oral (p.o.) | 10-100 mg/kg | Reversal of thermal hyperalgesia | Martinez-Perez, J. A., et al. (2013) |

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain via CCI and the subsequent assessment of the analgesic efficacy of this compound.

a. Animals:

-

Male Sprague-Dawley rats (175-200 g) are used.

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

b. CCI Surgery:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve at approximately 1 mm intervals.

-

The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.

-

Close the incision with sutures.

-

Allow the animals to recover for at least one week before behavioral testing.

c. Drug Administration:

-

This compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in water).

-

Administer the compound orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

d. Assessment of Thermal Hyperalgesia (Hargreaves Test):

-

Place the rat in a clear plastic chamber on a heated glass floor.

-

Allow the animal to acclimate for at least 15 minutes.

-

A radiant heat source is focused onto the plantar surface of the hind paw.

-

The latency to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Measure the paw withdrawal latency at baseline (before drug administration) and at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

The reversal of hyperalgesia is calculated as the percentage of the maximum possible effect (%MPE).

e. Experimental Workflow:

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This protocol details the induction of inflammatory pain using CFA and the evaluation of this compound's analgesic effects.

a. Animals:

-

Male Sprague-Dawley rats (175-200 g) are used.

-

Animals are housed under standard laboratory conditions.

b. CFA Injection:

-

Briefly anesthetize the rat with isoflurane.

-

Inject 100 µL of CFA (1 mg/mL of heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of one hind paw.

-

Allow the animals to develop inflammation and hyperalgesia over 24 hours.

c. Drug Administration:

-

Prepare and administer this compound as described in the CCI protocol at the desired doses (e.g., 10, 30, 100 mg/kg).

d. Assessment of Thermal Hyperalgesia (Hargreaves Test):

-

Follow the same procedure for assessing thermal hyperalgesia as described in the CCI protocol.

-

Measure paw withdrawal latency at baseline (before drug administration) and at various time points post-dosing.

e. Signaling Pathway:

Logical Relationship of Prodrug to Active Compound

Disclaimer

These protocols are for research purposes only. The specific details of the experimental procedures, including dosages, may need to be optimized for different rodent strains, experimental conditions, and specific research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. GluK1 antagonists from 6-(tetrazolyl)phenyl decahydroisoquinoline derivatives: in vitro profile and in vivo analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Carrageenan-Induced Thermal Hyperalgesia Model for Evaluating the Analgesic Potential of LY545694

Audience: Researchers, scientists, and drug development professionals.

Introduction: The carrageenan-induced thermal hyperalgesia model is a widely utilized and validated preclinical model for studying acute inflammatory pain.[1][2] Intraplantar injection of carrageenan, a sulfated polysaccharide, into the hind paw of rodents elicits a localized inflammatory response characterized by edema, infiltration of immune cells, and a heightened sensitivity to noxious stimuli (hyperalgesia).[2] This model is particularly valuable for the initial screening and characterization of novel analgesic compounds.

LY545694 is a selective antagonist of the ionotropic glutamate (B1630785) receptor 5 (iGluR5), also known as the kainate receptor subunit GluK1.[3] Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in nociceptive signaling. By targeting iGluR5, LY545694 represents a potential therapeutic agent for modulating pain pathways. These application notes provide a detailed protocol for inducing thermal hyperalgesia with carrageenan and evaluating the efficacy of LY545694 in this model.